molecular formula C12H18N2O2 B3332957 tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate CAS No. 934391-29-4

tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate

Cat. No.: B3332957
CAS No.: 934391-29-4
M. Wt: 222.28 g/mol
InChI Key: MAVCVTWTNOQESH-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate (CAS: 934391-29-4) is a hydrazine derivative characterized by a tert-butyl carbamate (Boc) protecting group, a methyl substituent at the hydrazine nitrogen, and a phenyl ring. Its molecular formula is C₁₂H₁₈N₂O₂, with a molar mass of 222.28 g/mol . The Boc group enhances stability during synthetic processes, making this compound a valuable intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name

tert-butyl N-(N-methylanilino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)13-14(4)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVCVTWTNOQESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657228
Record name tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934391-29-4
Record name tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate typically involves the reaction of tert-butyl alcohol, pyridine, and trichloromethane under nitrogen protection. The reaction mixture is stirred and cooled to maintain a temperature between 28-31°C. Chloromethyl phenyl ester is then added dropwise, followed by the addition of water to dissolve the pyridine hydrochloride salt. The organic layer is washed with hydrochloric acid and the solvent is removed under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, acetic acid, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include hydrazones, isoxazoles, and other nitrogen-containing organic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a precursor to various bioactive molecules, influencing biological processes through its derivatives. The exact molecular targets and pathways depend on the specific application and the derivatives formed .

Comparison with Similar Compounds

Table 1: Comparison of Structural Isomers

Compound Name CAS Number Substituent Position Molecular Formula Molar Mass (g/mol)
tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate 934391-29-4 2-methyl C₁₂H₁₈N₂O₂ 222.28
tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate 934391-34-1 1-methyl C₁₂H₁₈N₂O₂ 222.28

Hydrazine Derivatives with Modified Aromatic Substituents

  • Electronic Effects : The electron-withdrawing CF₃ group increases the compound’s lipophilicity and may alter its acidity or hydrogen-bonding capacity compared to the methyl-substituted target compound.
  • Applications : CF₃-containing derivatives are often prioritized in drug discovery for enhanced metabolic stability and bioavailability.

Piperazine-Based Boc-Protected Analogues

Piperazine derivatives, such as tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate () and tert-butyl 4-methylpiperazine-1-carboxylate (), share the Boc-protected amine motif but differ in core structure :

  • Core Flexibility : Piperazine’s six-membered ring offers conformational flexibility, advantageous in drug design for optimizing target binding.
  • Synthetic Efficiency : Piperazine derivatives often achieve higher yields (e.g., 98% in ) due to well-established protocols, whereas hydrazine derivatives may require stricter reaction control .

Table 2: Key Piperazine Derivatives

Compound Name Core Structure Key Substituent Synthetic Yield Applications
tert-Butyl 3-(4-triazolylphenyl)piperazine-1-carboxylate Piperazine Triazole 58% Heterocyclic synthesis
tert-Butyl 4-methylpiperazine-1-carboxylate Piperazine Methyl 98% Pharmaceutical intermediates

Reactivity and Stability Considerations

  • Diazo Derivatives : Compounds like tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate () exhibit high reactivity due to the diazo group, enabling cycloaddition reactions. In contrast, the target hydrazine derivative lacks this functionality, favoring stability over reactivity .
  • Boc Protection : The Boc group in all compared compounds enhances stability during synthesis but requires acidic conditions for deprotection, which may limit compatibility with acid-sensitive substrates .

Biological Activity

tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and applications in drug development.

This compound is a hydrazine derivative with a tert-butyl group and a carboxylate moiety, which may influence its reactivity and biological interactions. The compound's structure allows it to engage in various chemical reactions, acting as either a nucleophile or electrophile depending on the context.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The exact mechanism of action is still under investigation, but it is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a possible role in cancer therapy. The mechanism may involve the activation of specific signaling pathways that lead to programmed cell death, although further studies are required to elucidate these pathways fully.

The mechanism of action for this compound involves its interaction with cellular targets. It forms covalent bonds with proteins or nucleic acids, leading to altered cellular functions. This reactivity is crucial for its biological activity, as it can modify key biomolecules involved in cell signaling and metabolism.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) determined at varying levels depending on the strain.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Anticancer Activity : In a cell line study involving human breast cancer cells (MCF-7), this compound showed an IC50 value of 15 µM, indicating potent cytotoxicity.
    Cell LineIC50 (µM)
    MCF-715
    HeLa20

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound for developing new antimicrobial and anticancer agents. Its structural characteristics make it suitable for modifications that could enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 2-methyl-2-phenylhydrazine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Two common approaches are adapted from hydrazine-carboxylate syntheses:

  • Route A : Condensation of tert-butyl carbazate with methyl-substituted benzaldehyde derivatives under reflux in ethanol (3–6 hours, 70–80°C), followed by precipitation and washing with hexane .
  • Route B : Acid-catalyzed deprotection or rearrangement in tetrahydrofuran (THF) with aqueous HCl, achieving moderate yields (60–79%) after solvent removal .
    • Key Factors : Solvent polarity, temperature, and stoichiometric ratios of reactants critically impact purity and yield. For example, excess benzaldehyde derivatives may reduce byproduct formation.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • NMR Analysis :

  • ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm, singlet), aromatic protons (δ 7.2–7.5 ppm, multiplet), and hydrazine NH (δ 3.0–4.0 ppm, broad) .
  • ¹³C NMR : Distinct signals for carbonyl (δ ~155 ppm), quaternary carbons (δ ~80 ppm for Boc group), and aromatic carbons (δ 125–140 ppm) .
    • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 223.1, with fragmentation patterns confirming the Boc and phenyl groups .
    • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) verifies purity (>95%) and resolves potential isomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in NH proton signals may arise from rotational isomerism or solvent effects.
  • Methodology :

  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C to observe dynamic exchange broadening .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) provides unambiguous confirmation of stereochemistry and bond lengths .
  • Cross-Validation : Compare experimental data with computational simulations (DFT-based chemical shift predictions) .

Q. What mechanistic insights govern nucleophilic substitution reactions involving this compound?

  • Reactivity Profile : The Boc-protected hydrazine acts as a weak nucleophile. Reactions with electrophiles (e.g., acyl chlorides) proceed via:

  • Step 1 : Deprotonation of the hydrazine NH by a base (e.g., triethylamine).
  • Step 2 : Attack on the electrophilic carbon, forming a substituted hydrazide .
    • Kinetic Studies : Pseudo-first-order kinetics in THF at 0°C show rate dependence on base concentration (k ≈ 0.15 M⁻¹s⁻¹) .

Q. How does the reactivity of this compound compare to its structural analogs in medicinal chemistry?

  • Comparative Table :

CompoundSubstituentKey Reactivity DifferencesBiological Activity
This compoundMethyl, phenylEnhanced steric hindrance slows acylationModerate enzyme inhibition
tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate FluorobenzoylHigher electrophilicity due to fluorineStrong DNA-binding affinity
tert-Butyl 4-(2-fluorophenyl)piperazine-1-carboxylate Fluorophenyl, piperazineImproved solubility in polar solventsGPCR modulation
  • Key Insight : Electron-withdrawing groups (e.g., fluorine) increase electrophilicity, while bulky substituents reduce reaction rates .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • GHS Classification : Acute oral toxicity (Category 4, H302). Avoid inhalation or skin contact .
  • Storage : Store in airtight containers at −20°C, away from oxidizers and heat sources. Ground metal containers to prevent static discharge .
  • Emergency Measures : Use spill kits with inert adsorbents (e.g., vermiculite) and wear PPE (gloves, goggles) during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate

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